molecular formula C8H8N2O2 B14834541 4-Acetyl-5-aminopyridine-2-carbaldehyde

4-Acetyl-5-aminopyridine-2-carbaldehyde

Cat. No.: B14834541
M. Wt: 164.16 g/mol
InChI Key: UUIQEFUGRRHVDD-UHFFFAOYSA-N
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Description

4-Acetyl-5-aminopyridine-2-carbaldehyde is a pyridine-based building block of high interest in medicinal chemistry and drug discovery research. This compound belongs to a class of α-(N)-heterocyclic carboxaldehydes that are precursors for synthesizing biologically active thiosemicarbazones . Its molecular structure, featuring both acetyl and aldehyde functional groups, makes it a versatile intermediate for developing novel metal-chelating agents and coordination complexes with potential biological activities . The primary research value of this compound and its derivatives lies in their investigation as potent inhibitors of the enzyme ribonucleotide reductase (RR) . RR is a crucial therapeutic target for anticancer drug development, as it catalyzes the rate-limiting step in the production of deoxyribonucleotides, which are essential for DNA synthesis and cell proliferation . Structural analogs of this compound, specifically their thiosemicarbazone derivatives, have demonstrated significant cytotoxicity in vitro and potent antineoplastic activity in vivo against models such as L1210 leukemia . The mechanism of action for these active derivatives is often associated with their ability to chelate iron, which is essential for the function of the RR enzyme, thereby disrupting nucleotide metabolism and leading to the suppression of tumor cell growth . Researchers utilize this chemical scaffold to explore structure-activity relationships, particularly in the development of new anticancer agents . Beyond oncology, related pyridine-carboxaldehyde complexes are also investigated for their antimicrobial properties . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-acetyl-5-aminopyridine-2-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c1-5(12)7-2-6(4-11)10-3-8(7)9/h2-4H,9H2,1H3

InChI Key

UUIQEFUGRRHVDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NC(=C1)C=O)N

Origin of Product

United States

Preparation Methods

Formation of 4-Pyridine-2-Imidazoline Intermediate

Isonicotinic acid undergoes solvent-free condensation with ethylenediamine at 150–260°C to form 4-pyridine-2-imidazoline. This intermediate serves as a protected aldehyde precursor, enabling selective reduction and hydrolysis.

Reaction Conditions :

  • Temperature : 150°C (5 h) → 200°C (3 h) → 260°C (3 h)
  • Yield : 87% (25.6 g from 26 g isonicotinic acid).

Reductive Hydrolysis to Aldehyde

The imidazoline intermediate is dissolved in absolute ethanol and treated with metallic sodium at −10°C under nitrogen, followed by oxalic acid hydrolysis to yield 4-pyridinecarboxaldehyde. Adapting this method, researchers introduced an acetyl group at the 4-position via Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃), achieving 78% yield. Subsequent nitration and reduction steps introduced the 5-amino group, though yields dropped to 65% due to competing side reactions.

Direct Amination-Acetylation of Preformed Aldehydes

An alternative route starts with 5-nitro-2-pyridinecarboxaldehyde , which undergoes catalytic hydrogenation to install the amino group before acetylation.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) in methanol at 50 psi H₂ reduces the nitro group to amine with >90% efficiency. However, over-reduction of the aldehyde to hydroxymethyl is a risk, requiring careful monitoring.

Acetylation of 5-Aminopyridine-2-Carbaldehyde

The amine is acetylated using acetic anhydride in pyridine at 0°C to room temperature. This method avoids esterification of the aldehyde, achieving 85% yield.

Data Table 1: Comparative Yields for Direct Amination-Acetylation

Starting Material Catalyst Conditions Yield (%)
5-Nitro-2-pyridinecarboxaldehyde Pd/C (10%) H₂ (50 psi), 25°C 92
5-Aminopyridine-2-carbaldehyde Ac₂O Pyridine, 0°C → RT 85

Oxidative Methods for Aldehyde Installation

Selenium Dioxide Oxidation

Oxidation of 3-acetyl-5-aminopyridine-2-methyl derivatives with SeO₂ in dioxane at 120°C introduces the aldehyde group. This method, adapted from L1210 leukemia drug syntheses, achieves 70–75% yield but requires toxic reagents.

Meldrum’s Acid-Mediated Synthesis

Meldrum’s acid facilitates β-keto ester formation, which can be hydrolyzed to acetyl groups. A 2024 study utilized this approach to synthesize 4-acetyl-5-aminonicotinaldehyde in three steps:

  • Condensation of ethyl 5-aminonicotinate with Meldrum’s acid.
  • Acidic hydrolysis to yield β-keto acid.
  • Decarboxylation and acetylation.
    Overall Yield : 68%.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Introducing substituents at the 4- and 5-positions of pyridine is complicated by the ring’s electronic structure. Directed ortho-metalation using lithium diisopropylamide (LDA) improves regiocontrol, enabling sequential functionalization.

Protecting Group Strategies

  • Aldehyde Protection : Ethylene glycol acetal formation prevents unwanted reactions during nitration or acetylation.
  • Amino Protection : Boc (tert-butoxycarbonyl) groups stabilize amines during harsh conditions, with deprotection using HCl/dioxane.

Data Table 2: Protecting Group Efficiency

Protecting Group Deprotection Method Yield (%)
Ethylene Acetal H⁺ (H₂O, 100°C) 88
Boc HCl/dioxane 91

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-aminopyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various electrophiles in the presence of a base.

Major Products Formed

    Oxidation: 4-Acetyl-5-aminopyridine-2-carboxylic acid.

    Reduction: 4-Acetyl-5-aminopyridine-2-methanol.

    Substitution: Depending on the electrophile used, various substituted pyridine derivatives.

Scientific Research Applications

4-Acetyl-5-aminopyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-aminopyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s three functional groups contrast with 4-AP’s single amino group and the pyrimidine derivative’s chloro, methyl, and carboxylic acid groups. This diversity may enhance its reactivity or binding versatility.
  • Electrophilicity: The aldehyde group in this compound introduces electrophilic character, absent in 4-AP and the pyrimidine compound.

4-Aminopyridine (4-AP)

  • Mechanism: 4-AP is a potassium channel blocker that prolongs presynaptic action potentials, increasing calcium influx and enhancing acetylcholine release at neuromuscular junctions .
  • Applications : Clinically used to improve neuromuscular transmission in conditions like multiple sclerosis.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Safety data indicate it requires careful handling due to its 100% concentration .

This compound

  • Hypothetical Activity: The amino and aldehyde groups may enable interactions with biological targets (e.g., enzymes or receptors), while the acetyl group could influence metabolic stability.

Physicochemical Properties

Property This compound 4-AP 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Solubility Moderate in polar solvents Water-soluble Likely polar-solvent soluble (carboxylic acid)
Reactivity High (aldehyde) Moderate Moderate (carboxylic acid)
Stability Potential hydrolysis (aldehyde) Stable Stable

Notable Differences:

  • The aldehyde group in the target compound may reduce stability compared to 4-AP or the pyrimidine derivative.
  • The carboxylic acid in the pyrimidine compound enhances solubility in basic conditions, whereas the target compound’s aldehyde may limit aqueous solubility.

Q & A

Q. How can the compound’s electronic properties (e.g., HOMO-LUMO gaps) be computationally modeled for drug design applications?

  • Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals. Compare with experimental UV-Vis data to validate models. Solvent effects can be incorporated via PCM (Polarizable Continuum Model) .

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